molecular formula C22H20N4O4S2 B3015395 benzyl 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate CAS No. 1021020-27-8

benzyl 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate

Cat. No.: B3015395
CAS No.: 1021020-27-8
M. Wt: 468.55
InChI Key: DYCSCIYXGBZJMT-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-d]pyridazin core substituted with a morpholino group at position 2, a thiophen-2-yl moiety at position 7, and a benzyl ester at the acetamide side chain. Its molecular formula is inferred to be C21H21N5O3S2 (based on structural analogs like ), with a molecular weight of approximately 463.6 g/mol. The benzyl ester may influence lipophilicity and metabolic stability compared to amide derivatives.

Properties

IUPAC Name

benzyl 2-(2-morpholin-4-yl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S2/c27-17(30-14-15-5-2-1-3-6-15)13-26-21(28)19-20(18(24-26)16-7-4-12-31-16)32-22(23-19)25-8-10-29-11-9-25/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCSCIYXGBZJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)OCC4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and overall therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N4O4S2C_{22}H_{20}N_{4}O_{4}S_{2}, with a molecular weight of 468.6 g/mol. The compound features a thiazolo[4,5-d]pyridazin core structure which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H20N4O4S2
Molecular Weight468.6 g/mol
CAS Number1021020-27-8

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiazolo[4,5-d]pyridazine can inhibit cell proliferation in breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines. The cytotoxicity is often compared to standard chemotherapeutic agents like cisplatin, demonstrating varying degrees of effectiveness.

In one study, a related compound demonstrated an IC50 value of approximately 18.76μM18.76\mu M against MCF-7 cells, suggesting that this compound may possess similar or enhanced activity due to its unique substituents .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thiazole and pyridazine derivatives are known for their antibacterial properties. A study highlighted that compounds with similar structures exhibited good antibacterial activity against pathogenic bacteria when tested against chloramphenicol as a standard . This suggests that this compound could be effective in treating infections caused by resistant bacterial strains.

Case Studies

  • Cytotoxicity Against Cancer Cells : A series of experiments evaluated the cytotoxic effects of the compound on various cancer cell lines. The results showed significant inhibition of cell growth in MCF-7 cells with an IC50 value lower than that of traditional chemotherapeutics .
  • Antimicrobial Testing : In vitro tests were conducted to assess the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable antibacterial properties comparable to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thiazolo-pyridazine scaffold can enhance potency and selectivity towards target enzymes or receptors involved in disease processes.

For example, substituents at the 7-position on the thiazole ring have been shown to significantly influence both anticancer and antimicrobial activities . Further research into these modifications could lead to the development of more potent derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to benzyl 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate. These compounds have demonstrated significant activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, benzothiazole derivatives have shown promising in vitro and in vivo anti-tubercular activity, suggesting that similar thiazole-based compounds may exhibit comparable effects .

1.2 Anti-Cancer Potential

Thiazole derivatives have been investigated for their anti-cancer properties. Compounds containing thiophene and thiazole moieties have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The structural features of this compound may enhance its efficacy as an anti-cancer agent, warranting further exploration in preclinical studies.

1.3 Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Research indicates that similar thiazole derivatives can act as inhibitors for enzymes involved in disease processes, such as kinases and proteases. This application is particularly relevant in the development of targeted therapies for diseases like cancer and infectious diseases.

Agrochemical Applications

2.1 Pesticidal Properties

The presence of thiophene in the compound's structure is noteworthy because thiophene derivatives are known for their insecticidal and fungicidal activities. Compounds with similar structures have been developed as agrochemicals to combat pests and diseases affecting crops. The exploration of this compound could lead to new formulations for agricultural use.

2.2 Plant Growth Regulation

Research has indicated that certain thiazole derivatives can influence plant growth and development. Investigating the growth-regulating properties of this compound may provide insights into its utility as a biostimulant or growth enhancer in agricultural practices.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that can include condensation reactions and cyclization processes. Recent advancements in synthetic methodologies, such as microwave-assisted synthesis, have improved yields and reduced reaction times for similar compounds .

Case Studies and Research Findings

Study Focus Findings
Shaikh et al., 2023Anti-tubercular activityNew benzothiazole derivatives showed IC50 values significantly lower than standard drugs against M. tuberculosis .
MDPI Research, 2023Synthesis techniquesEmphasized the efficiency of microwave-assisted synthesis in producing thiazole derivatives with high yields .
Agrochemical StudyPesticidal applicationsDemonstrated that thiophene-containing compounds exhibit strong insecticidal properties against common agricultural pests .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The following table summarizes key structural and physicochemical differences:

Compound Name / CAS Core Structure Substituent R Molecular Weight (g/mol) Key Features Reference
Target Compound Thiazolo[4,5-d]pyridazin Benzyl ester ~463.6 Morpholino, thiophen-2-yl, ester group
N-Cyclopentyl analog (CAS 1021096-03-6) Thiazolo[4,5-d]pyridazin Cyclopentyl amide 445.6 Morpholino, thiophen-2-yl, amide group
CAS 1105219-51-9 Thiazolo[4,5-d]pyridazin 2-Fluorophenyl amide ~479.6 (estimated) Piperidin-1-yl (vs. morpholino), thiophen-2-yl, fluorinated aryl group
Compound 16c (from ) Pyrimido[4,5-d][1,3]oxazin Propyl ~600 (estimated) Methoxyphenyl, methylpiperazine, acrylamide side chain
Compound 19 (from ) Thiazolo[4,5-d]pyrimidine Coumarin-linked thieno group N/A Thioxo group, coumarin moiety, phenyl substituent

Structural and Functional Insights

Morpholino vs. Piperidinyl/Piperazine Groups The morpholino group in the target compound provides an oxygen atom capable of hydrogen bonding, unlike the nitrogen-rich piperidinyl (CAS 1105219-51-9) or methylpiperazine (Compound 16c) groups. This may enhance solubility and target interactions . Piperazine-containing analogs (e.g., 16c) show high HPLC purity (99.34%) and distinct retention times (9.37 min), suggesting altered polarity compared to the target compound .

Ester vs. Fluorinated aryl amides (CAS 1105219-51-9) may enhance resistance to oxidative metabolism due to the electron-withdrawing fluorine substituent .

Thiophen-2-yl vs.

Core Heterocycle Differences

  • Pyrimido[4,5-d][1,3]oxazin cores (Compound 16c) introduce an oxygen atom in place of sulfur, altering electronic density and hydrogen-bonding capacity. This may impact interactions with enzymes or receptors .
  • Thiazolo[4,5-d]pyrimidine derivatives (Compound 19) feature a thioxo group, which could enhance reactivity compared to the oxo group in the target compound .

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